

Application Notes and Protocols: Sodium Undecanoate in Topical Creams

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Compound of Interest		
Compound Name:	Sodium undecanoate	
Cat. No.:	B3044268	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Sodium undecanoate**, the sodium salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. It is frequently utilized in topical formulations to treat superficial fungal skin infections such as athlete's foot (tinea pedis) and ringworm (tinea corporis). This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of topical creams containing **sodium undecanoate** and related undecylenate compounds.

Formulation and Composition

Topical creams are typically oil-in-water (O/W) or water-in-oil (W/O) emulsions. For antifungal preparations, an O/W cream is often preferred due to its non-greasy feel and ease of application. The formulation of a stable and effective cream requires a careful selection of excipients that ensure the solubility and stability of the active pharmaceutical ingredient (API), enhance skin penetration, and provide desirable sensory characteristics.

While specific formulations for **sodium undecanoate** are not readily available in public literature, commercial products containing the active moiety, undecylenic acid, and its zinc salt, zinc undecylenate, provide excellent formulation templates. These compounds are often used in combination to leverage their antifungal and astringent properties.[1][2][3]

Table 1: Example Formulations of Topical Antifungal Creams Containing Undecylenates



Ingredient	Function	Mycota® Cream[1]	Derman® Antifungal Cream[2]	Typical Concentration Range (%)
Active Ingredients				
Undecylenic Acid	Antifungal	5%	5%	2 - 10%
Zinc Undecylenate	Antifungal, Astringent	20%	18%	15 - 25%
Oil Phase				
Liquid Paraffin	Emollient, Occlusive	Present	-	5 - 20%
White Soft Paraffin	Emollient, Occlusive	-	-	5 - 15%
Cetostearyl Alcohol / Cetyl Alcohol	Thickener, Emulsion Stabilizer	Present	Present	5 - 15%
Zinc Stearate	Thickener, Lubricant	-	Present	1 - 5%
Aqueous Phase				
Purified Water	Solvent	Present	Present	q.s. to 100%
Glycerin	Humectant	-	Present	2 - 10%
Propylene Glycol	Humectant, Co- solvent	-	Present	5 - 15%
Surfactants/Emul sifiers				
Emulsifying Wax	Emulsifier	Present	-	5 - 15%
Sodium Lauryl Sulfate	Anionic Surfactant	Present (in Emulsifying Wax)	-	0.5 - 2%



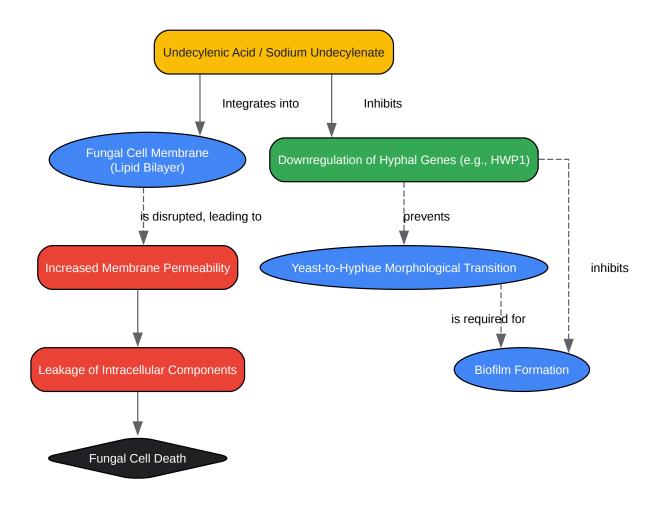
Polyethylene Glycol 500/4000	Co-emulsifier, Solvent	-	Present	1 - 10%
Nonyl Phenol Sulfate	Surfactant	-	Present	0.5 - 2%
Other Excipients				
Sodium Bisulfite	Antioxidant	-	Present	0.05 - 0.2%
Perfume Compound	Fragrance	Present	-	As required

Mechanism of Action

The primary antifungal activity of undecylenic acid and its salts is directed at the fungal cell membrane, leading to disruption of its integrity and function. This multi-faceted mechanism contributes to its efficacy against various dermatophytes.

- Disruption of Fungal Cell Membrane: Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, destabilizing its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately results in cell death.
- Inhibition of Biofilm Formation: Undecylenic acid has been shown to inhibit the formation of biofilms by pathogenic fungi such as Candida albicans. It achieves this by down-regulating genes involved in the morphological transition from yeast to the more virulent hyphal form.
- Inhibition of Fatty Acid Biosynthesis: It is also proposed that undecylenic acid may interfere with fungal fatty acid metabolism, further compromising the integrity of the cell membrane.





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Caption: Antifungal mechanism of undecylenic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of topical creams containing undecylenates.

Formulation Protocol: Oil-in-Water (O/W) Antifungal Cream

This protocol describes the preparation of a 100g batch of an O/W cream.

Materials:



- Undecylenic Acid
- Zinc Undecylenate
- Cetostearyl Alcohol
- Liquid Paraffin
- Emulsifying Wax
- Propylene Glycol
- Purified Water
- Preservative (e.g., Phenoxyethanol)

Equipment:

- Two temperature-controlled water baths
- · Two glass beakers
- · Homogenizer/High-shear mixer
- Overhead stirrer
- Calibrated weighing balance
- pH meter

Procedure:

- Oil Phase Preparation:
 - In a clean, dry beaker, weigh the required quantities of cetostearyl alcohol, liquid paraffin, and emulsifying wax.
 - \circ Heat the beaker in a water bath to 75°C \pm 2°C until all components have melted and formed a clear, uniform liquid.

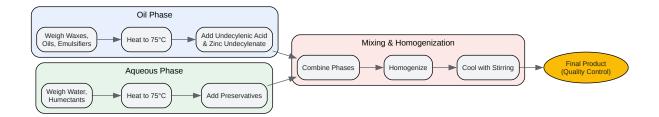


- Add the undecylenic acid and zinc undecylenate to the molten oil phase and stir until completely dispersed. Maintain the temperature.
- Aqueous Phase Preparation:
 - In a separate beaker, weigh the purified water and propylene glycol.
 - Heat this beaker in a second water bath to 75°C ± 2°C. Add the preservative and stir until dissolved.

Emulsification:

- Slowly add the aqueous phase to the oil phase while continuously stirring with the overhead stirrer.
- Once the addition is complete, subject the mixture to high-shear homogenization for 5-10 minutes to form a uniform emulsion.
- Cooling and Final Mixing:
 - Remove the emulsion from the homogenizer and continue to stir gently with the overhead stirrer until it cools to room temperature.
 - During the cooling phase, the cream will thicken to its final consistency.
- Quality Control:
 - Measure the pH of the final cream.
 - Visually inspect for homogeneity, color, and phase separation.





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Caption: Workflow for O/W antifungal cream formulation.

Physicochemical Characterization

Table 2: Parameters and Methods for Physicochemical Characterization



Parameter	Methodology	Acceptance Criteria (Typical)
Appearance	Visual inspection for color, homogeneity, and phase separation.	Homogeneous, uniform white cream, free from lumps and phase separation.
рН	Disperse 1g of cream in 10mL of purified water. Measure using a calibrated pH meter.	4.5 - 6.5 (compatible with skin pH).
Viscosity	Use a rotational viscometer with a suitable spindle at controlled temperature (25°C). Measure viscosity at different shear rates.	Consistent viscosity profile across batches. Typically exhibits pseudoplastic (shearthinning) behavior.
Spreadability	Place a known weight (e.g., 0.5g) of cream between two glass plates. Apply a standard weight to the upper plate for a fixed time. Measure the diameter of the spread cream.	Consistent spreadability, indicating ease of application.
Globule Size	Dilute the cream and observe under a microscope or use a particle size analyzer.	Uniform globule size distribution, typically in the range of 1-20 µm.

In Vitro Antifungal Efficacy Protocol (Agar Well Diffusion)

This method assesses the ability of the active ingredients to inhibit fungal growth when released from the cream formulation.

Materials:

- Sabouraud Dextrose Agar (SDA) plates
- Fungal strain (e.g., Trichophyton rubrum or Candida albicans)



- Test cream (containing undecylenates)
- Placebo cream (without active ingredients)
- Positive control (e.g., commercial antifungal cream)
- Sterile cork borer (6-8 mm diameter)
- Incubator

Procedure:

- Inoculation: Prepare a standardized fungal inoculum and evenly swab it onto the surface of the SDA plates.
- Well Creation: Use a sterile cork borer to create uniform wells in the agar.
- Sample Application: Accurately fill each well with a specific amount of the test cream, placebo cream, and positive control.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C for dermatophytes) for 48-72 hours.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.
- Analysis: Compare the zone of inhibition of the test cream to the placebo and positive control. A larger zone indicates greater antifungal activity.

Table 3: Representative Antifungal Efficacy Data



Formulation	Active Ingredients	Fungus	Zone of Inhibition (mm)
Test Cream	5% Undecylenic Acid, 20% Zinc Undecylenate	T. rubrum	Data to be generated
Placebo Cream	None	T. rubrum	0
Positive Control	e.g., 1% Clotrimazole Cream	T. rubrum	Data to be generated

(Note: Actual zone of inhibition will depend on the specific formulation and test conditions.)

In Vitro Skin Permeation Protocol (Franz Diffusion Cell)

This protocol evaluates the release and permeation of undecylenic acid from the cream through a skin model.

Materials:

- Franz diffusion cells
- Excised human or porcine skin, or a synthetic membrane
- Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)
- Test cream
- HPLC system for analysis

Procedure:

- Cell Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
- Receptor Fluid: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor fluid. Ensure no air bubbles are trapped beneath the membrane.



- Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the test cream uniformly onto the skin surface in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, prewarmed receptor fluid.
- Quantification: Analyze the concentration of undecylenic acid in the collected samples using a validated HPLC method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time.
 The slope of the linear portion of this plot represents the steady-state flux (Jss).

Skin Irritation Potential Protocol

The potential for skin irritation can be assessed through in vitro models or in human clinical trials. A key parameter is the measurement of Transepidermal Water Loss (TEWL), which indicates skin barrier integrity.

Methodology (In Vivo):

- Subject Recruitment: Enroll healthy volunteers with no history of skin disease.
- Test Sites: Define test sites on the volar forearm of each subject.
- Baseline Measurement: Measure baseline TEWL and erythema (skin redness) at each site using a Tewameter® and a Mexameter® or Chromameter®, respectively.
- Product Application: Apply a standardized amount of the test cream and a negative control (e.g., the cream base without actives) to the designated sites.
- Occlusion: The sites may be occluded with a patch for a set period (e.g., 24 or 48 hours) to increase exposure.
- Post-Application Measurement: After the exposure period, remove the product and measure TEWL and erythema at specified time points (e.g., 1, 24, and 48 hours post-removal).



 Analysis: A significant increase in TEWL or erythema compared to the baseline and the negative control site indicates potential for skin irritation.

Table 4: Representative Skin Irritation Data

Parameter	Measurement Time	Test Cream	Negative Control
TEWL (g/h/m²)	Baseline	8.5 ± 2.1	8.3 ± 2.0
24h post-application	To be determined	To be determined	
Erythema Index	Baseline	150 ± 25	148 ± 28
24h post-application	To be determined	To be determined	

(Note: Data is illustrative. Undecylenic acid is generally considered safe for topical use but can cause mild irritation in some individuals.)

Analytical Method Protocol: HPLC for Undecylenic Acid

This method is suitable for quantifying undecylenic acid in cream formulations and in samples from skin permeation studies.

Table 5: HPLC Method Parameters for Undecylenic Acid Analysis



Parameter	Condition
Column	Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 μm
Mobile Phase	A: 95:5 Water:Acetonitrile with 0.1% Phosphoric AcidB: 5:95 Water:Acetonitrile with 0.1% Phosphoric AcidIsocratic: 40% A, 60% B
Flow Rate	0.3 mL/min
Column Temperature	30°C
Detector	UV at 200 nm
Injection Volume	1 μL
Sample Preparation	Extract a known weight of cream with acetonitrile using sonication. Filter the extract through a 0.45 µm PTFE filter. Dilute with mobile phase to the appropriate concentration for analysis.

Stability Testing Protocol

Stability testing ensures that the cream maintains its physical, chemical, and microbiological quality over its shelf life.

Methodology:

- Batch Selection: Use at least three batches of the final formulation in the intended commercial packaging.
- Storage Conditions:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

• Testing Frequency:



- Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
- Accelerated: 0, 3, 6 months
- Parameters to be Tested:
 - Appearance, pH, viscosity, and other relevant physical properties.
 - Assay of active ingredients (Undecylenic Acid and Zinc Undecylenate).
 - o Microbial limits.

Table 6: Stability Testing Schedule and Parameters

Test Parameter	Time Point (Months)
0	
Long-Term (25°C/60%RH)	X
Appearance	X
рН	X
Viscosity	X
Assay of Actives	X
Microbial Limits	X
Accelerated (40°C/75%RH)	
Appearance	X
рН	X
Viscosity	X
Assay of Actives	X

Logical Relationships in Formulation



The components of a topical cream are interdependent. The choice of oil phase components, emulsifiers, and humectants all influence the final product's stability, sensory properties, and drug delivery performance.

Caption: Logical relationships of components in a topical cream.

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